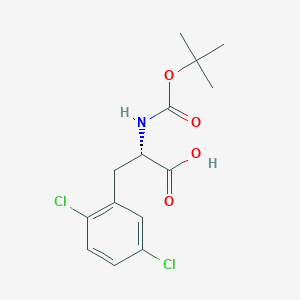

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid

CAS No.: 1213352-71-6

Cat. No.: VC11563917

Molecular Formula: C14H17Cl2NO4

Molecular Weight: 334.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213352-71-6 |

|---|---|

| Molecular Formula | C14H17Cl2NO4 |

| Molecular Weight | 334.2 |

| IUPAC Name | (2S)-3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

| SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid . Alternative designations include:

-

Boc-Phe(2,5-Cl₂)-OH

-

Boc-2,5-Dichloro-L-Phenylalanine

-

L-Phenylalanine, 2,5-dichloro-N-[(1,1-dimethylethoxy)carbonyl]- .

Molecular Formula and CAS Registry

The molecular formula C₁₄H₁₇Cl₂NO₄ corresponds to a molar mass of 334.2 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1213352-71-6, ensuring unambiguous identification in chemical databases .

Structural Characterization

The compound features:

-

A L-configuration chiral center at the α-carbon.

-

A 2,5-dichlorophenyl aromatic ring, which enhances lipophilicity and steric bulk.

-

A tert-butoxycarbonyl (Boc) group protecting the amino functionality, enabling selective deprotection during peptide synthesis .

The spatial arrangement of these groups is critical for its reactivity, as demonstrated by its predicted density of 1.323±0.06 g/cm³ .

Synthesis and Manufacturing

Key Reaction Parameters

-

Temperature: Boc protection reactions commonly proceed at 0–25°C.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical media.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) may accelerate the reaction .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Density | 1.323±0.06 g/cm³ | |

| Boiling Point | 474.3±45.0 °C | |

| pKa | 3.75±0.12 | |

| Storage Conditions | 2–8°C, dry, sealed container |

The low pKa (3.75) reflects the carboxylic acid’s ionization tendency in aqueous solutions, influencing solubility and reactivity .

Spectral Characteristics

Though spectral data (NMR, IR) are absent in the provided sources, analogous Boc-protected amino acids exhibit:

-

¹H NMR: Resonances for tert-butyl groups (~1.4 ppm) and aromatic protons (~7.2–7.5 ppm).

-

IR: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables sequential coupling of amino acids while minimizing side reactions .

Comparative Analysis with Fluorinated Analogs

A structurally similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (PubChem CID: 7021059), offers insights into halogen effects :

| Property | Dichloro Derivative (This Compound) | Trifluoro Analog |

|---|---|---|

| Molecular Weight | 334.2 g/mol | 319.28 g/mol |

| Halogen Substituents | 2 Cl atoms | 3 F atoms |

| pKa | 3.75 | Not Reported |

Chlorine’s higher atomic weight and lipophilicity compared to fluorine may enhance membrane permeability in drug candidates .

Future Research Directions

-

Biological Activity Screening: Evaluate the compound’s efficacy in kinase inhibition or receptor binding assays.

-

Synthetic Optimization: Develop greener solvents or catalytic systems for large-scale production.

-

Crystallography: Resolve single-crystal structures to elucidate conformation-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume